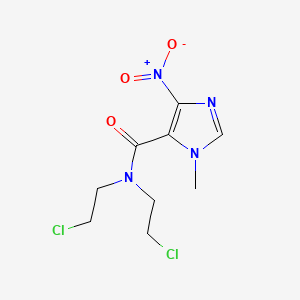
1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an imidazole ring, a carboxamide group, and bis(2-chloroethyl) substituents, along with a nitro group
Preparation Methods
The synthesis of 1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate carboxylic acid or its derivative.
Bis(2-chloroethyl) Substitution: The bis(2-chloroethyl) groups can be introduced through alkylation reactions using 2-chloroethylamine or its derivatives.
Nitration: The nitro group can be introduced by nitration of the imidazole derivative using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bis(2-chloroethyl) groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The nitro group may also contribute to the compound’s biological activity through redox reactions and the generation of reactive oxygen species.
Comparison with Similar Compounds
1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-methyl-4-nitro- can be compared with other similar compounds, such as:
1H-Imidazole-5-carboxamide, N,N-bis(2-chloroethyl)-1-butyl-4-nitro-: This compound has a butyl group instead of a methyl group, which may affect its chemical and
Properties
CAS No. |
61981-98-4 |
|---|---|
Molecular Formula |
C9H12Cl2N4O3 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3-methyl-5-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C9H12Cl2N4O3/c1-13-6-12-8(15(17)18)7(13)9(16)14(4-2-10)5-3-11/h6H,2-5H2,1H3 |
InChI Key |
IKROBQAQTVEOQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)N(CCCl)CCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















